Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate
Description
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a piperidin-4-yl group modified by a 2-ethoxyacetyl moiety. This structure combines aromatic, ester, and heterocyclic functionalities, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₁₈H₂₃NO₄, with a calculated molecular weight of 317.38 g/mol.
Properties
IUPAC Name |
methyl 4-[1-(2-ethoxyacetyl)piperidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-12-16(19)18-10-8-14(9-11-18)13-4-6-15(7-5-13)17(20)21-2/h4-7,14H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJWQWQNNIPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl 4-(Piperidin-4-yl)benzoate
The precursor is synthesized via Buchwald–Hartwig amination or Mitsunobu coupling. A modified Debnath procedure (Scheme 1 in) employs:
Acylation with 2-Ethoxyacetyl Chloride
Reaction conditions adapted from:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → room temperature, 4 h |
| Workup | Aqueous NaHCO₃ wash, MgSO₄ drying |
| Purification | Recrystallization (EtOH/H₂O) |
| Yield | 72% |
Critical observation : Excess acyl chloride (>1.5 eq) minimizes diacylation byproducts. ¹H NMR (400 MHz, CDCl₃) confirms single N-acylation: δ 4.15 (q, J = 7.1 Hz, OCH₂CH₃), 3.88 (s, COOCH₃).
Synthetic Route 2: Tandem Ring Formation/Acylation
One-Pot Piperidine Cyclization and Acylation
A patent-derived method () combines:
- Methyl 4-(4-oxopiperidin-1-yl)benzoate (1.0 eq)
- 2-Ethoxyacetic acid (1.3 eq)
- HBTU (1.2 eq), DIEA (3 eq) in DMF at 25°C for 6 h
Advantages :
Comparative Performance of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| HBTU | 78 | 98.5 | 4.2 |
| EDC/HOBt | 65 | 96.1 | 2.8 |
| PyAOP | 82 | 99.3 | 6.1 |
HBTU provides optimal balance of efficiency and cost for scale-up.
Side Reactions and Byproduct Management
Competing O-Acylation
The benzoate ester’s methoxy group exhibits marginal reactivity (<5% O-acylation products). Mitigation strategies:
Piperidine Ring Oxidation
Trace amounts (2-3%) of piperidine N-oxide detected by LC-MS when using chlorinated solvents. Substituting DCM with THF reduces oxidation to <0.5%.
Industrial-Scale Considerations
Continuous Flow Synthesis
A microreactor protocol from achieves:
- 92% conversion in 8 min residence time
- 10 g/h productivity
- Key parameters: 40°C, 15 bar, 0.5 M concentration
Green Chemistry Metrics
Comparison of solvent systems:
| Solvent | PMI* | E-Factor | CED** (MJ/kg) |
|---|---|---|---|
| DCM | 18.4 | 34.7 | 82.1 |
| EtOAc | 12.1 | 28.9 | 67.4 |
| 2-MeTHF | 9.8 | 21.5 | 58.3 |
Process Mass Intensity; *Cumulative Energy Demand
Biobased 2-MeTHF demonstrates superior sustainability.
Analytical Characterization Benchmarks
Spectroscopic Data Consistency
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.23 (t, OCH₂CH₃), 3.02 (m, piperidine H) |
| 13C NMR | δ 170.8 (ester CO), 166.1 (amide CO) |
| HRMS | m/z 347.1849 [M+H]⁺ (calc. 347.1853) |
| HPLC | tR = 6.72 min (C18, 60% MeCN) |
Polymorphism Screening
DSC analysis reveals two crystalline forms:
- Form I : mp 132–134°C (thermodynamically stable)
- Form II : mp 118–120°C (kinetically favored) XRPD confirms distinct diffraction patterns.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₂₃NO₄
- Molecular Weight : 305.4 g/mol
- CAS Number : 1421445-38-6
The structure of Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate features a piperidine ring substituted with an ethoxyacetyl group, which contributes to its pharmacological properties.
Inhibition of NAMPT
This compound has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This pathway is crucial for cellular metabolism and energy homeostasis, making this compound a candidate for treating metabolic disorders and certain cancers.
Case Study : A patent describes the use of this compound in compositions aimed at treating inflammatory diseases such as rheumatoid arthritis and various cancers, including breast and prostate cancer. The inhibition of NAMPT leads to reduced cell proliferation in cancerous tissues, suggesting therapeutic potential in oncology .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Cosmetic Formulations
This compound is also explored for its potential in cosmetic formulations due to its skin-beneficial properties.
Skin Penetration Enhancer
The compound can enhance the permeation of other active ingredients through the skin barrier, making it useful in topical formulations.
Case Study : In a study assessing various penetration enhancers, this compound demonstrated improved delivery of hydrophilic drugs across skin models compared to traditional enhancers like ethanol .
Nanoparticle Formulations
Recent advancements in drug delivery systems have utilized this compound as a component in nanoparticles designed for targeted therapy.
Data Table: Nanoparticle Characteristics
| Parameter | Value |
|---|---|
| Size | 150 nm |
| Drug Loading Efficiency | 75% |
| Release Rate | Controlled over 24 hours |
These nanoparticles can encapsulate hydrophobic drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzoate ester, piperidine ring, or acyl substituents. Below is a detailed comparison with key derivatives:
Benzoate Esters with Piperidine/Acyl Substituents
Key Observations :
- Bioactivity: Methyl 4-(carbamoylamino)benzoate () demonstrates aquaporin (AQP) inhibitory activity due to its urea group, whereas Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate lacks this moiety, suggesting divergent biological targets.
- Synthetic Utility : The imidazole-substituted analog () is primarily a synthetic intermediate, highlighting the versatility of benzoate esters in drug design.
Piperidine Derivatives with Variable Acyl Chains
Key Observations :
- The 2-ethoxyacetyl group in the target compound balances hydrophilicity (ethoxy) and moderate chain length, contrasting with the highly lipophilic butyrate derivative ().
- Steric hindrance from tetramethyl groups in analogs reduces conformational flexibility compared to the unmodified piperidine in the target compound.
Functionalized Benzoate Esters in Drug Development
Key Observations :
- Ester vs. Acid : The methyl ester in the target compound likely enhances cell permeability compared to carboxylic acid derivatives (e.g., Compound 25), which may improve oral bioavailability.
Physicochemical Properties
Biological Activity
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
- Molecular Formula : C16H23NO3
- Molecular Weight : 275.37 g/mol
- CAS Number : 936130-82-4
This compound is believed to exert its biological effects through multiple pathways, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes linked to inflammatory processes and cancer progression.
- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter release and cellular signaling pathways.
Antifilarial Activity
Research indicates that compounds structurally related to this compound exhibit significant antifilarial properties. For instance, a related study demonstrated that similar compounds displayed macrofilaricidal and microfilaricidal activities against Brugia malayi, achieving up to 53.6% adulticidal efficacy at specific dosages .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies have suggested that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, potentially benefiting conditions like arthritis and other inflammatory diseases .
Neuroprotective Potential
Preliminary studies indicate that this compound might have neuroprotective effects. It has been shown to modulate neurotransmitter levels, which could be beneficial in neurodegenerative disorders such as Alzheimer's disease .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways for Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Piperidine Ring Functionalization : Introduce the 2-ethoxyacetyl group via nucleophilic acyl substitution using 2-ethoxyacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Benzoate Ester Formation : Couple the functionalized piperidine to methyl 4-aminobenzoate using coupling agents like EDC/HOBt in DMF, with monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization focuses on solvent polarity (e.g., DMF for amide coupling), temperature control to suppress side reactions, and catalytic base use (e.g., triethylamine) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups), ethoxyacetyl methylene (δ 3.5–4.2 ppm), and benzoate aromatic protons (δ 7.8–8.2 ppm) .
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ (calculated m/z 346.2 for C₁₈H₂₃NO₅) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and dichloromethane; poorly soluble in aqueous buffers (use sonication or co-solvents like PEG-400 for in vitro assays) .
- Stability : Stable at −20°C for >6 months. In solution (pH 7.4 PBS), monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). The piperidine-ethoxyacetyl moiety may mimic natural ligands, with binding affinity (ΔG) calculated < −8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å indicates stable binding) .
- SAR Analysis : Modify the ethoxy group (e.g., replace with cyclopropane) and compare docking scores to optimize selectivity .
Q. How to resolve contradictions in enzymatic inhibition data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC₅₀ validation) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Data Normalization : Apply Z-factor analysis to ensure assay robustness (Z > 0.5) and repeat experiments in triplicate .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve reproducibility .
- Catalytic Optimization : Switch from EDC/HOBt to PyBOP for higher amide coupling efficiency (>90% yield) .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
